molecular formula C15H23NO2 B3883898 1-[3-(2-ethoxyphenoxy)propyl]pyrrolidine

1-[3-(2-ethoxyphenoxy)propyl]pyrrolidine

Cat. No.: B3883898
M. Wt: 249.35 g/mol
InChI Key: JLRHEDOHTPTETR-UHFFFAOYSA-N
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Description

1-[3-(2-ethoxyphenoxy)propyl]pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring linked via a three-carbon propyl chain to a 2-ethoxyphenoxy group. This structural motif is common in medicinal chemistry, particularly in molecules targeting enzymes or receptors (e.g., Topoisomerase 1 (Top1) inhibitors) . The ethoxy group on the phenoxy ring contributes electron-donating effects, influencing electronic properties and binding interactions.

Properties

IUPAC Name

1-[3-(2-ethoxyphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-2-17-14-8-3-4-9-15(14)18-13-7-12-16-10-5-6-11-16/h3-4,8-9H,2,5-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRHEDOHTPTETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key structural analogues differ in substituents on the phenoxy ring or the alkyl chain, impacting physicochemical and biological properties:

Phenoxy Ring Modifications
  • 1-(3-(4-Bromophenoxy)propyl)pyrrolidine (CAS 92104-90-0): Substitution: 4-bromo (electron-withdrawing).
  • 1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine (CAS 157846-79-2): Substitution: 3,4-dimethoxy (electron-donating) + phenyl group on the propyl chain.
Alkyl Chain and Heterocycle Modifications
  • HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride): Structural Difference: Piperazine ring instead of pyrrolidine. Impact: Dual nitrogen centers increase polarity and hydrogen-bonding capacity, possibly improving solubility but reducing membrane permeability .
  • Compound 23 (1-(3-chloropropyl)-pyrrolidine hydrochloride):

    • Substitution: Chlorinated propyl chain.
    • Impact: Moderate Top1 inhibition (++ activity) due to electrophilic chlorine enhancing reactivity .

Physicochemical and Stability Comparisons

  • Lipophilicity: Ethoxyphenoxy derivatives (e.g., target compound) exhibit moderate logP values (~3.5), balancing solubility and membrane permeability. Bromophenoxy analogues (e.g., CAS 92104-90-0) show higher logP due to bromine .
  • Degradation Pathways: Pyrrolidine derivatives with hydroxyethyl chains (e.g., 1-(2-hydroxyethyl)pyrrolidine) degrade rapidly under oxidative conditions, while ethoxyphenoxy variants are more stable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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